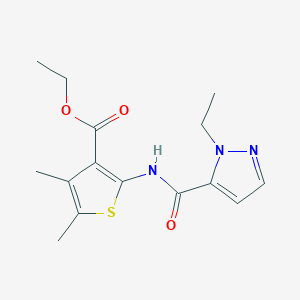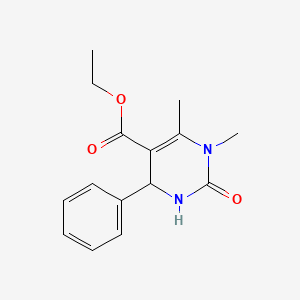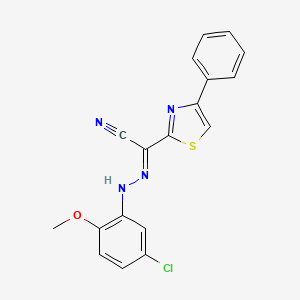
(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 5-chloro-2-methoxyaniline group . This group consists of an aniline (a derivative of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group) that is substituted with a chlorine atom and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an aniline, a methoxy group, a phenyl group, a thiazole ring, and a cyanide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Thiazole derivatives, including compounds with structural similarities to the compound , are synthesized through various chemical reactions, showcasing their potential for generating diverse molecular structures with unique properties. For example, Youssef (2007) discussed reactions involving 3-substituted-5-arylmethylene-1,3-thiazolidine-2,4-diones reacting with sodium azide and potassium cyanide to afford different derivatives, highlighting the versatility of thiazole compounds in chemical synthesis Youssef, 2007.
Structural Analysis and Computational Studies
Inkaya et al. (2012) characterized the structure of a thiazole-derived compound using X-ray diffraction, IR-NMR spectroscopy, and DFT studies. These techniques provide detailed insights into the molecular geometry, electronic structure, and potential reactivity of thiazole compounds, underscoring the importance of structural analysis in understanding their properties and functions Inkaya, Dinçer, Ekici, & Cukurovalı, 2012.
Potential Applications
Antimicrobial and Antitumor Activities : Hasanen et al. (2014) explored the synthesis of nitrogen heterocycles, including thiazole derivatives, and evaluated their antimicrobial and antitumor activities. This research indicates the potential of thiazole compounds in developing new therapeutic agents Hasanen, El‐Deen, El-desoky, & Abdalla, 2014.
Corrosion Inhibition : Chaitra et al. (2016) studied thiazole hydrazones as corrosion inhibitors for mild steel in acidic media. Their findings suggest applications of thiazole derivatives in protecting metals from corrosion, which is crucial for industrial applications Chaitra, Mohana, Gurudatt, & Tandon, 2016.
'Green' Chemistry Applications : Prasad et al. (2005) demonstrated the use of benzoyl cyanide in an ionic liquid as a 'green' methodology for the benzoylation of nucleosides, highlighting the potential of using thiazole derivatives in environmentally friendly chemical processes Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-17-8-7-13(19)9-14(17)22-23-15(10-20)18-21-16(11-25-18)12-5-3-2-4-6-12/h2-9,11,22H,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYQOCGGQLILQH-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
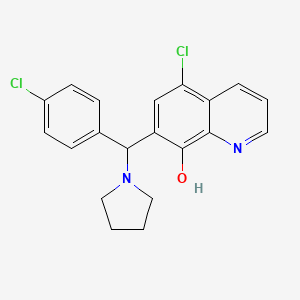
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
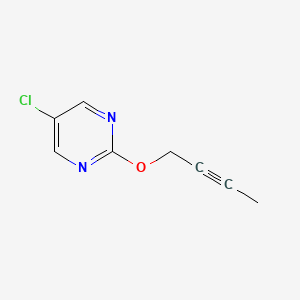
![1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2722547.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
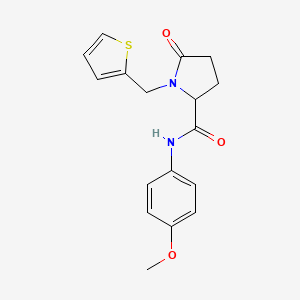
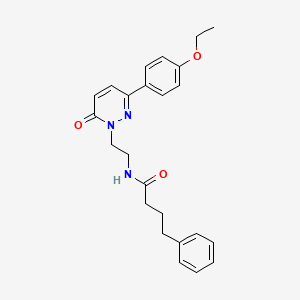
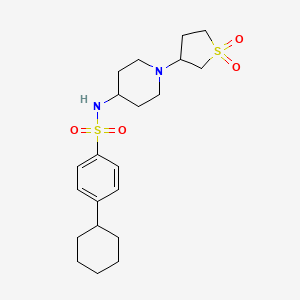

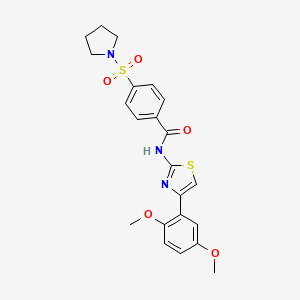
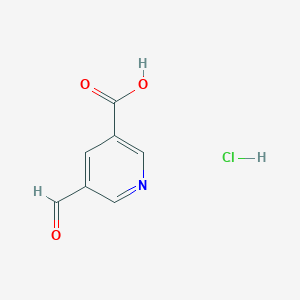
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)
